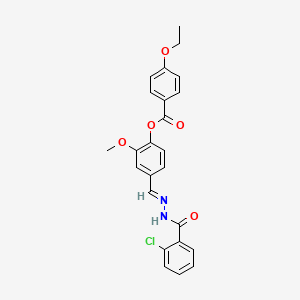
1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C26H18ClN3O4 and a molecular weight of 471.904 g/mol . This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology and medicine, it may be studied for its potential therapeutic properties, including its interactions with biological targets and pathways . Industrial applications could include its use in the development of new materials or as a component in specialized chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can be compared with similar compounds such as 2-methoxy-4-(2-((1-naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate and 4-(2-((1-naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate . These compounds share structural similarities but may differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
769152-96-7 |
|---|---|
Fórmula molecular |
C30H20ClN3O4 |
Peso molecular |
521.9 g/mol |
Nombre IUPAC |
[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C30H20ClN3O4/c31-22-15-12-21(13-16-22)30(37)38-27-17-14-20-7-1-3-9-23(20)25(27)18-32-34-29(36)28(35)33-26-11-5-8-19-6-2-4-10-24(19)26/h1-18H,(H,33,35)(H,34,36)/b32-18+ |
Clave InChI |
VEHRLMVOPVZHJJ-KCSSXMTESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12014080.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12014092.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014100.png)

![((5E)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12014121.png)

![(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014127.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12014129.png)



![[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12014153.png)
![4-Ethoxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12014161.png)

